4-Formyl-2,3,5,6-tetramethylbenzyl acetate
Overview
Description
4-Formyl-2,3,5,6-tetramethylbenzyl acetate is an organic compound with the molecular formula C₁₄H₁₈O₃. It is characterized by the presence of a formyl group (–CHO) and an acetate ester group (–COOCH₃) attached to a benzene ring substituted with four methyl groups. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate typically involves the formylation of 2,3,5,6-tetramethylbenzyl acetate. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2,3,5,6-tetramethylbenzyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: 4-Carboxy-2,3,5,6-tetramethylbenzyl acetate.
Reduction: 4-Hydroxymethyl-2,3,5,6-tetramethylbenzyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2,3,5,6-tetramethylbenzyl acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to biological effects. The acetate group can also influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
4-Formyl-2,3,5,6-tetramethylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2,3,5,6-Tetramethylbenzyl acetate: Lacks the formyl group, affecting its reactivity and applications.
4-Formyl-2,3,5,6-tetramethylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness: 4-Formyl-2,3,5,6-tetramethylbenzyl acetate is unique due to the presence of both formyl and acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
(4-formyl-2,3,5,6-tetramethylphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-10(3)14(7-17-12(5)16)11(4)9(2)13(8)6-15/h6H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGQNLMONPING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC(=O)C)C)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213357 | |
Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-85-5 | |
Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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